Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride
Overview
Description
Ethyl 8-fluoro-2-oxa-6-azaspiro[34]octane-8-carboxylate hydrochloride is a synthetic compound with a unique spirocyclic structure It is characterized by the presence of a fluorine atom, an oxa-bridge, and an azaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:
- Formation of the spirocyclic core through a cyclization reaction.
- Introduction of the fluorine atom via fluorination reactions.
- Esterification to introduce the ethyl carboxylate group.
- Conversion to the hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for efficient reaction control and scale-up, as well as purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride has several scientific research applications, including:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals targeting various diseases.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Chemical Biology: Use as a probe to study biological pathways and molecular interactions.
Industrial Applications: Potential use in the synthesis of other complex molecules or as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate: Similar structure but with a sulfur atom replacing the nitrogen in the azaspiro ring.
2-Oxa-6-azaspiro[3.4]octane: Lacks the fluorine atom and the ethyl carboxylate group.
Uniqueness
Ethyl 8-fluoro-2-oxa-6-azaspiro[34]octane-8-carboxylate hydrochloride is unique due to its specific combination of functional groups and spirocyclic structure
Properties
IUPAC Name |
ethyl 5-fluoro-2-oxa-7-azaspiro[3.4]octane-5-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14FNO3.ClH/c1-2-14-7(12)9(10)4-11-3-8(9)5-13-6-8;/h11H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVNVGQDGFXPKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CNCC12COC2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803585-70-7 | |
Record name | 2-Oxa-6-azaspiro[3.4]octane-8-carboxylic acid, 8-fluoro-, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803585-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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